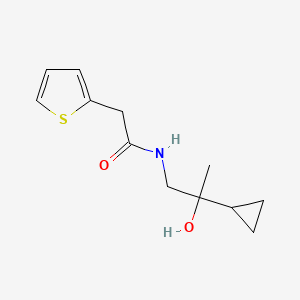

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide

Description

Properties

IUPAC Name |

N-(2-cyclopropyl-2-hydroxypropyl)-2-thiophen-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-12(15,9-4-5-9)8-13-11(14)7-10-3-2-6-16-10/h2-3,6,9,15H,4-5,7-8H2,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKZDMONVKCXENN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)CC1=CC=CS1)(C2CC2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide typically involves multi-step organic reactions. A common approach might include:

Formation of the cyclopropyl group: This can be achieved through cyclopropanation reactions, where alkenes react with carbenes or carbenoid reagents.

Introduction of the hydroxypropyl group: This step might involve the reaction of a suitable epoxide with a nucleophile.

Attachment of the thiophenyl group: This can be done through cross-coupling reactions such as Suzuki or Stille coupling.

Formation of the acetamide backbone: This step typically involves the reaction of an amine with an acyl chloride or anhydride.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

Reduction: The carbonyl group in the acetamide can be reduced to an amine using reducing agents like LiAlH4.

Substitution: The thiophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or KMnO4.

Reduction: LiAlH4, NaBH4.

Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of amines.

Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide may have applications in various fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use in studying biological pathways and interactions.

Medicine: Investigation as a potential therapeutic agent.

Industry: Use in the synthesis of materials or as a catalyst.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.

Comparison with Similar Compounds

Structural and Pharmacological Analogues

Key Observations

Anti-Cancer Activity : Compounds like 38–40 () demonstrate that sulfonyl-linked heterocycles (e.g., quinazoline) enhance anti-proliferative effects. The absence of such groups in the target compound may limit direct anti-cancer efficacy but suggests opportunities for structural optimization .

Crystal Structure Insights : Derivatives like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit twisted conformations between aromatic rings (79.7° dihedral angle), influencing packing stability and hydrogen-bonding patterns. The cyclopropyl group in the target compound may similarly affect molecular rigidity .

Patent Considerations : The exclusion of N-(6-(methylsulfonyl)benzothiazole-2-yl)-2-(thiophen-2-yl)acetamide in highlights the importance of substituent selection for intellectual property. The target compound’s cyclopropyl-hydroxypropyl group may circumvent patent restrictions .

Thiophene vs.

Biological Activity

N-(2-cyclopropyl-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide is a synthetic organic compound notable for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential applications in medicinal chemistry, alongside relevant case studies and research findings.

1. Chemical Structure and Synthesis

This compound features a cyclopropyl group, a hydroxypropyl group, and a thiophenyl group attached to an acetamide backbone. The general formula is with a molecular weight of approximately 239.33 g/mol.

Synthesis Methods

The synthesis typically involves multi-step organic reactions:

- Formation of the Cyclopropyl Group: Achieved via cyclopropanation reactions.

- Introduction of the Hydroxypropyl Group: Can be accomplished using epoxide reactions with nucleophiles.

- Attachment of the Thiophenyl Group: Often done through cross-coupling reactions such as Suzuki or Stille coupling.

- Formation of the Acetamide Backbone: Involves the reaction of an amine with an acyl chloride or anhydride.

The biological activity of this compound likely stems from its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate biochemical pathways through these interactions, influencing cellular processes such as proliferation and apoptosis.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. The presence of the thiophenyl group may enhance interactions with microbial cell membranes, leading to increased toxicity against bacteria and fungi.

Anticancer Potential

Preliminary studies suggest that this compound may have anticancer properties, potentially acting as an inhibitor of specific kinases involved in cancer progression. Its unique structural features could allow for selective targeting of cancer cells while sparing normal tissues.

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various thiophene derivatives, including this compound. Results indicated that this compound exhibited potent activity against strains of Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro studies demonstrated that this compound could induce apoptosis in human cancer cell lines. The mechanism involved the activation of caspase pathways, leading to programmed cell death .

5. Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| N-(2-hydroxypropyl)-2-(thiophen-3-yl)acetamide | Lacks cyclopropyl group | Moderate antimicrobial |

| N-(3-thiophen-3-yl)acetamide | Lacks hydroxypropyl group | Low anticancer potential |

| N-(2-cyclopropyl)-4-methylbenzamide | Different aromatic substitution | Variable biological activity |

6. Conclusion

This compound presents a promising avenue for further research due to its diverse biological activities, particularly in antimicrobial and anticancer applications. Continued exploration into its mechanisms of action and potential therapeutic uses could yield significant benefits in pharmaceutical development.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.